molecular formula C20H23NO4S B3006768 (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1211930-79-8

(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B3006768
CAS No.: 1211930-79-8
M. Wt: 373.47
InChI Key: DXPPCRWCTSZEQK-VOTSOKGWSA-N
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Description

The target compound features an acrylamide core with two distinct substituents:

  • 3,4,5-Trimethoxyphenyl group: A common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs) due to its electron-rich aromatic system, which enhances interactions with tubulin .

Properties

IUPAC Name

(E)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-23-15-11-14(12-16(24-2)19(15)25-3)6-7-18(22)21-13-20(8-9-20)17-5-4-10-26-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPPCRWCTSZEQK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a cyclopropyl group, a thiophene ring, and a trimethoxyphenyl group. The structural formula can be represented as follows:

 E N 1 thiophen 2 yl cyclopropyl methyl 3 3 4 5 trimethoxyphenyl acrylamide\text{ E N 1 thiophen 2 yl cyclopropyl methyl 3 3 4 5 trimethoxyphenyl acrylamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

  • Enzyme Interaction : The compound may inhibit certain enzymes that are critical for cancer cell survival, leading to reduced proliferation.
  • Receptor Modulation : It is hypothesized to bind to receptors involved in signal transduction pathways, which could alter cellular responses to external stimuli.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of acrylamide have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization . This disruption can lead to apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (nM)Cell Line TestedMechanism of Action
Compound 3e1.7 - 38A549, MCF-7Tubulin binding and apoptosis induction
Compound 3k443Peripheral Blood LymphocytesModerate cytotoxicity

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on normal human cells. For example, it was found that the compound exhibits preferential toxicity towards proliferating cells compared to resting peripheral blood lymphocytes . This selectivity is crucial for therapeutic applications as it minimizes damage to normal tissues.

Case Studies

Several case studies have highlighted the efficacy of acrylamide derivatives in treating various cancers:

  • Study on Breast Cancer : A derivative similar to this compound demonstrated enhanced potency against MCF-7 breast cancer cells compared to traditional chemotherapeutics.
  • Mechanistic Insights : Research utilizing mouse models indicated that compounds with similar structures could alleviate neuropathic pain by modulating nicotinic acetylcholine receptors .

Comparative Analysis

To understand the uniqueness of this compound, comparisons with structurally related compounds are essential.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamideFluorophenyl group enhances reactivityAnticancer activity
(E)-N-(p-tolyl)acrylamideLacks cyclopropyl moietyLower antiproliferative effect
(E)-N-cyclopropyl-N-(thiophen-2-yl)methylamideSimilar structure but different substituentsVariable biological effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following acrylamide derivatives share structural similarities with the target compound, differing primarily in substituents on the acrylamide nitrogen or the aryl group:

Compound Name Key Substituents Biological Activity/Notes Reference
(E)-3-(3,4,5-Trimethoxyphenyl)-N-(2-(1H-Indazol-3-yl)ethyl)acrylamide (6t) Indazole-ethyl group EP2 receptor antagonist; >97% purity via LCMS
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) Indole-ethyl group Reported in lead optimization for receptor targets
(E)-3-(4-Chlorophenyl)-N-phenethylacrylamide (LQM445) Chlorophenyl, phenethyl group Antiviral activity (specific targets not detailed)
(E)-N-Isopropyl-3-(2'-methylbiphenyl)acrylamide (3bm) Biphenyl, isopropyl group High stereochemical purity (96% ee)
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide Trifluoromethyl-thiadiazole Electron-withdrawing group; potential solubility modulator
Key Observations:
  • Trimethoxyphenyl Group : Common in microtubule disruptors (e.g., compounds show anticancer activity). The electron-donating methoxy groups enhance tubulin binding .
  • Nitrogen Substituents: Alkyl/Arylethyl groups (e.g., indazole-ethyl in 6t) improve receptor selectivity but may reduce cell permeability compared to the target’s cyclopropane-thiophene group .

Spectroscopic and Physicochemical Properties

  • NMR Signatures :
    • Trimethoxyphenyl protons : Resonate at δ 3.8–3.9 ppm (OCH₃) and δ 6.5–7.5 ppm (aromatic H) across analogues .
    • Thiophene protons : In the target, expect signals at δ 7.2–7.8 ppm (cf. δ 7.5–7.6 ppm for thiophene in ) .
    • Cyclopropane protons : Distinctive ABX splitting patterns due to ring strain, likely at δ 1.5–2.5 ppm .
  • Molecular Weight: Estimated at ~375 g/mol (C₁₈H₂₀NO₃S), lower than ’s trifluoromethyl-thiadiazole analog (389 g/mol) .
  • Lipophilicity : The thiophene-cyclopropane group may enhance logP compared to polar analogues (e.g., 6t with indazole), favoring membrane permeability .

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